![molecular formula C18H15F2NO2S B2837824 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide CAS No. 2034359-21-0](/img/structure/B2837824.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

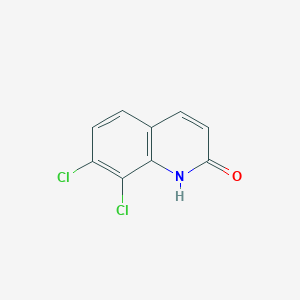

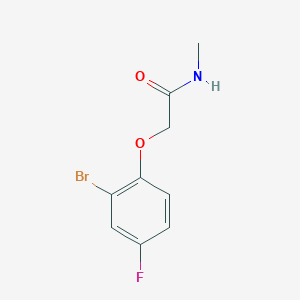

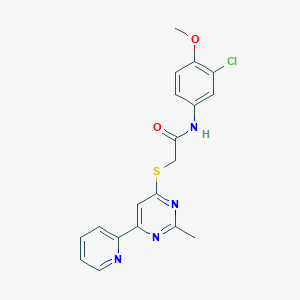

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Specifically, it has a benzo[b]thiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring . The molecule also contains a difluorobenzamide group, which suggests the presence of a benzene ring with two fluorine atoms and an amide group .

Molecular Structure Analysis

The molecular structure of similar compounds, like 2-(benzo[b]thiophen-2-yl)pyridine-based compounds, have been determined using techniques like single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives can be quite complex. For instance, they can undergo Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . The exact reactions that “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide” can undergo would depend on its precise molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzothiophene is a white solid with a melting point of 32 °C and a boiling point of 221 °C . The properties of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide” could be different due to the presence of additional functional groups.科学的研究の応用

Antimicrobial Properties

Benzothiophene derivatives have been tested against various microorganisms such as C. albicans, B. subtilis, E. coli and S. aureus. Some of these compounds displayed high antibacterial activity against S. aureus .

Antioxidant Capacities

Certain benzothiophene derivatives showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

Organic Semiconductors

Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). These substances were employed as semiconductor layers in bottom-gate/top-contact OFETs .

Fungicidal Activities

Some benzothiophene derivatives have shown potential in combating fungal diseases. They have been tested against diseases such as cucumber anthracnose (CA, Colletotrichum orbiculare) and cucumber downy mildew (CDM, Pseudoperonospora cubensis) .

Inhibitors of Lipid Peroxidation

Thiophene-mediated molecules are known as strong inhibitors of lipid peroxidation .

Potassium Channel Openers

Thiophene derivatives have been used as potassium channel openers .

Topoisomerase Inhibitors

Thiophene derivatives have been used as topoisomerase inhibitors .

L1210 Cell Selectors

Thiophene derivatives have been used as L1210 cell selectors .

将来の方向性

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals . Additionally, its synthesis process could be optimized, or new synthetic routes could be explored .

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAMESIXVGMCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)

![3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2837743.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)